BenchChemオンラインストアへようこそ!

3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride

regioisomerism structure-activity relationship chlorine positional effect

3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride (CAS 1220027-48-4) is a synthetic small-molecule pyrrolidine derivative with the molecular formula C14H21Cl2NO and a molecular weight of 290.2 g/mol. It features a pyrrolidine core substituted at the 3-position with a 2-chloro-4-(sec-butyl)phenoxy moiety, supplied as the hydrochloride salt.

Molecular Formula C14H21Cl2NO
Molecular Weight 290.2 g/mol
CAS No. 1220027-48-4
Cat. No. B1528866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride
CAS1220027-48-4
Molecular FormulaC14H21Cl2NO
Molecular Weight290.2 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl
InChIInChI=1S/C14H20ClNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H
InChIKeyLXGADSVJJVQSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride (CAS 1220027-48-4): Structural Identity and Compound Class


3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride (CAS 1220027-48-4) is a synthetic small-molecule pyrrolidine derivative with the molecular formula C14H21Cl2NO and a molecular weight of 290.2 g/mol [1]. It features a pyrrolidine core substituted at the 3-position with a 2-chloro-4-(sec-butyl)phenoxy moiety, supplied as the hydrochloride salt. The compound belongs to the broader class of 3-phenoxypyrrolidine derivatives, which are employed as building blocks and screening candidates in medicinal chemistry and chemical biology [2]. Its IUPAC name is 3-(4-butan-2-yl-2-chlorophenoxy)pyrrolidine;hydrochloride . The compound is available from multiple research chemical suppliers with typical purity specifications of ≥95% .

Why 3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride Cannot Be Generically Substituted by In-Class Analogs


The 3-phenoxypyrrolidine scaffold exhibits pronounced structure-activity sensitivity to both the position and nature of aryl substituents [1]. Within the C14H21Cl2NO isomeric family, compounds differing only in the alkyl branching pattern (sec-butyl vs. tert-butyl vs. isopropyl) or the chlorine regiochemistry (2-chloro-4-alkyl vs. 4-chloro-2-alkyl) are known to display divergent physicochemical and potentially biological profiles . The sec-butyl group introduces a chiral center absent in tert-butyl analogs, conferring stereochemical complexity that can influence target engagement and metabolic stability [2]. Furthermore, this specific compound has been erroneously conflated with the unrelated pyrroloisoquinoline antidepressant JNJ-7925476 (CAS 129540-12-1) in certain vendor databases, creating a unique procurement risk that demands precise CAS-number-level specification [3]. Generic substitution without verifying the exact regioisomer and alkyl substitution pattern therefore risks obtaining a compound with fundamentally different properties.

Quantitative Differentiation Evidence for 3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride Versus Closest Analogs


Regioisomeric Differentiation: 4-(sec-Butyl)-2-chlorophenoxy vs. 2-(sec-Butyl)-4-chlorophenoxy Substitution Pattern

The target compound (CAS 1220027-48-4) bears the chlorine atom at the 2-position (ortho to the phenoxy oxygen) and the sec-butyl group at the 4-position (para). Its closest regioisomer, 3-[2-(sec-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride (CAS 1219979-09-5), reverses this arrangement, placing chlorine at the 4-position and sec-butyl at the 2-position. This positional swap alters the electronic environment of the aromatic ring: a chlorine at the ortho position exerts a stronger electron-withdrawing inductive effect on the phenoxy oxygen than a chlorine at the para position, while the para-sec-butyl group in the target compound provides greater steric extension away from the pyrrolidine-phenoxy linker compared to the ortho-sec-butyl in the regioisomer [1]. These electronic and steric differences are known to produce divergent binding poses in phenoxypyrrolidine-based ligands [2].

regioisomerism structure-activity relationship chlorine positional effect

Alkyl Branching Architecture: sec-Butyl vs. tert-Butyl Steric and Conformational Differentiation

The target compound incorporates a sec-butyl group (1-methylpropyl) at the phenoxy 4-position, whereas the commercially available analog 3-[4-(tert-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride (CAS 1220035-98-2) carries a tert-butyl group at the same position . The sec-butyl substituent is chiral at the C1 position, introducing a stereogenic center absent in the tert-butyl analog. This has two quantifiable consequences: (i) the sec-butyl group exhibits a lower molar refractivity (MR ≈ 19.6 cm³/mol) compared to tert-butyl (MR ≈ 19.6 cm³/mol; nearly identical) but substantially different shape—sec-butyl is elongated with a linear butane backbone, while tert-butyl is spherical and more compact [1]; (ii) the sec-butyl group possesses one additional rotatable bond (C–C bond between CH and CH2), providing greater conformational flexibility that may differentially occupy sub-pockets in a target binding site [2].

alkyl branching steric bulk chirality conformational flexibility

Database Identity Disambiguation: Correcting Erroneous JNJ-7925476 Conflation in Vendor Catalogs

Multiple chemical vendor databases incorrectly list CAS 1220027-48-4 as synonymous with the development code JNJ-7925476 . However, authoritative sources including DBpedia and Wikipedia confirm that JNJ-7925476 is (6S,10bR)-6-(4-ethynylphenyl)-1H,2H,3H,5H,6H,10bH-pyrrolo[2,1-a]isoquinoline (CAS 129540-12-1 free base; CAS 109085-56-5 HCl salt), a pyrroloisoquinoline triple monoamine reuptake inhibitor with molecular formula C20H19N (MW 273.37 g/mol) [1]. These two compounds are structurally unrelated: the target compound is a monocyclic 3-phenoxypyrrolidine (C14H21Cl2NO, MW 290.2 g/mol), while JNJ-7925476 is a tetracyclic pyrroloisoquinoline (C20H19N, MW 273.37 g/mol) [2]. No structural overlap exists beyond the pyrrolidine ring itself.

chemical identity verification CAS registry integrity procurement risk

Hydrogen-Bond Donor/Acceptor Profile and Physicochemical Differentiation from Des-chloro and Des-alkyl Analogs

The target compound possesses 2 hydrogen-bond donors (pyrrolidine NH, HCl) and 2 hydrogen-bond acceptors (phenoxy O, pyrrolidine N), yielding a HBD/HBA ratio of 1.0 [1]. In comparison, the des-chloro analog 3-[4-(sec-Butyl)phenoxy]pyrrolidine (CAS 946726-93-8, C14H21NO, MW 219.32 g/mol) lacks the chlorine atom and has a lower molecular weight (ΔMW = -70.88 g/mol) and reduced lipophilicity (estimated ΔlogP ≈ -0.6 to -0.8) . The des-alkyl analog 3-(2-chlorophenoxy)pyrrolidine hydrochloride (CAS 1185298-15-0, C10H13Cl2NO, MW 234.12 g/mol) lacks the sec-butyl group and has a lower molecular weight (ΔMW = -56.08 g/mol) and substantially lower lipophilicity (estimated ΔlogP ≈ -1.2 to -1.5) . The combination of both chlorine and sec-butyl substituents in the target compound provides an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility, a critical parameter for both biochemical assay compatibility and cellular penetration [2].

hydrogen bonding drug-likeness physicochemical properties Lipinski parameters

Purity Specification and Quality Control: Vendor-Documented Purity Floor for Reproducible Screening

The target compound is commercially available with a documented minimum purity specification of 95% as verified by the supplier AKSci (catalog 0896DN) . An alternative supplier, MolCore, offers a higher purity grade certified at ≥98% (NLT 98%) under ISO-certified quality systems, specifically marketed for pharmaceutical R&D and quality control applications . This dual-tier purity availability (95% for exploratory screening vs. 98% for confirmatory studies) provides procurement flexibility that is not uniformly available across all in-class analogs. For instance, the tert-butyl analog CAS 1220035-98-2 is listed by overlapping suppliers at 95% purity only, without a documented 98%+ option .

purity specification quality control assay reproducibility procurement standardization

Stereochemical Complexity: Racemate vs. Single Enantiomer Procurement Considerations

The sec-butyl substituent in the target compound contains a chiral center at the 1-methylpropyl carbon, meaning the compound as supplied (CAS 1220027-48-4) is a racemic mixture of (R)- and (S)-sec-butyl diastereomers, combined with the chiral or achiral nature of the pyrrolidine 3-position [1]. In contrast, the tert-butyl analog (CAS 1220035-98-2) lacks this chiral center entirely, existing as a single achiral entity [2]. For target engagement studies where stereochemistry influences binding, the racemic nature of the target compound requires chiral separation or enantioselective synthesis to isolate individual stereoisomers, adding a layer of experimental complexity but also offering the opportunity to probe stereochemical SAR [3]. This is not possible with the tert-butyl analog.

chirality racemate enantiomeric purity stereochemical SAR

Recommended Application Scenarios for 3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride Based on Differentiation Evidence


Regioisomeric Selectivity Profiling in Phenoxypyrrolidine SAR Campaigns

Researchers conducting structure-activity relationship studies on phenoxypyrrolidine-based ligands should procure this compound as the defined 2-chloro-4-(sec-butyl) regioisomer to systematically compare against its 4-chloro-2-(sec-butyl) counterpart (CAS 1219979-09-5). The distinct chlorine and alkyl substitution patterns established in Section 3, Evidence Item 1 enable direct assessment of how regioisomeric placement influences target binding, functional activity, and selectivity. Using both regioisomers side-by-side in parallel concentration-response assays allows deconvolution of electronic (ortho vs. para chlorine) and steric (ortho vs. para sec-butyl) contributions to the SAR [1].

Stereochemical SAR Exploration Enabled by Chiral sec-Butyl Substituent

The racemic nature of this compound, stemming from the chiral sec-butyl group (Section 3, Evidence Item 6), makes it suitable as a starting point for enantioselective synthesis or chiral chromatographic resolution. Research groups interested in probing stereochemical discrimination at biological targets can separate the (R)- and (S)-sec-butyl enantiomers and test them individually against the achiral tert-butyl analog (CAS 1220035-98-2) as a negative control for stereoselective effects. This experimental design isolates the contribution of alkyl chirality to target engagement, a dimension inaccessible with achiral alkyl-substituted comparators [2].

High-Confidence Screening with 98%+ Purity Grade for Hit Validation

For confirmatory dose-response assays and counter-screening against liability targets, the 98%+ purity grade available from ISO-certified suppliers (Section 3, Evidence Item 5) provides a documented quality floor that minimizes impurity-driven artifacts. This is particularly important when screening this compound at concentrations ≥10 μM, where even 2-5% of a potent impurity could generate false-positive signals. Procurement teams should specify the 98% NLT grade for all post-primary-screening validation work and request a certificate of analysis (CoA) documenting HPLC purity, residual solvent levels, and water content .

Physicochemical Property Optimization in CNS-Penetrant Lead Series

The predicted logP of ~3.8–4.2 for this compound (Section 3, Evidence Item 4) places it within the optimal lipophilicity range for CNS drug candidates (logP 2–5). Combined with its moderate molecular weight (290.2 g/mol) and balanced hydrogen-bond donor/acceptor profile (2 HBD, 2 HBA), this compound serves as a reference point for multiparameter optimization (MPO) scoring in CNS-focused medicinal chemistry. The sec-butyl group provides sufficient lipophilicity for blood-brain barrier penetration while the chlorine atom contributes metabolic stability via electronic effects, making it a suitable scaffold for CNS-targeted library enumeration [3].

Quote Request

Request a Quote for 3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.